molecular formula C9H8O3S B12497403 2-Methyl-1,4-benzoxathiine 4,4-dioxide

2-Methyl-1,4-benzoxathiine 4,4-dioxide

Katalognummer: B12497403
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: MJJBCHSVQPNWEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,4-benzoxathiine 4,4-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-benzoxathiine 4,4-dioxide typically involves the cyclization of 2-hydroxyacetophenone derivatives. One efficient method involves the mesylation of 2-hydroxyacetophenones to form methanesulfonate intermediates, which then undergo intramolecular cyclization in the presence of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Subsequent dehydration using phosphorus oxychloride (POCl3) yields the desired benzoxathiine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,4-benzoxathiine 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,4-benzoxathiine 4,4-dioxide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Methyl-1,4-benzoxathiine 4,4-dioxide exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1,2-benzoxathiine 2,2-dioxide: Similar in structure but differs in the position of the methyl group and the oxidation state of the sulfur atom.

    1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Contains a similar benzoxathiine core but with different substituents and oxidation states.

Uniqueness

2-Methyl-1,4-benzoxathiine 4,4-dioxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C9H8O3S

Molekulargewicht

196.22 g/mol

IUPAC-Name

2-methyl-1,4λ6-benzoxathiine 4,4-dioxide

InChI

InChI=1S/C9H8O3S/c1-7-6-13(10,11)9-5-3-2-4-8(9)12-7/h2-6H,1H3

InChI-Schlüssel

MJJBCHSVQPNWEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CS(=O)(=O)C2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.